molecular formula C9H19N B12546424 7-Methyloct-5-en-1-amine CAS No. 142331-27-9

7-Methyloct-5-en-1-amine

Cat. No.: B12546424
CAS No.: 142331-27-9
M. Wt: 141.25 g/mol
InChI Key: MTACGSFGONAQTA-UHFFFAOYSA-N
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Description

7-Methyloct-5-en-1-amine (CAS#:142331-27-9) is a high-purity organic compound with the molecular formula C9H19N and a molecular weight of 141.25400 g/mol . This unsaturated amine features both an amine functional group and an alkene segment in its structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's exact mass is 141.15200 with a measured LogP value of 3.02790, indicating moderate lipophilicity that may influence its bioavailability in biological systems . Researchers utilize this compound and structurally similar amines as key building blocks in pharmaceutical development, particularly in the synthesis of complex molecules with biological activity . The presence of both the reactive amine group and the carbon-carbon double bond in the molecular structure provides two distinct sites for chemical modification, enabling researchers to create diverse chemical libraries for structure-activity relationship studies. This compound serves as a valuable scaffold in the development of novel amine-functionalized materials and potential pharmacologically active agents. The unsaturated hydrocarbon chain may contribute to unique intermolecular interactions in material science applications. Proper handling procedures are essential—similar amine compounds require storage in dark, inert atmospheres at 2-8°C to maintain stability . As with related chemical substances, appropriate personal protective equipment should be used, and refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142331-27-9

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

7-methyloct-5-en-1-amine

InChI

InChI=1S/C9H19N/c1-9(2)7-5-3-4-6-8-10/h5,7,9H,3-4,6,8,10H2,1-2H3

InChI Key

MTACGSFGONAQTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCCCCN

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Methyloct 5 En 1 Amine

Retrosynthetic Strategies for the Construction of 7-Methyloct-5-en-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by systematically breaking it down into simpler, commercially available precursors. For this compound, this process highlights key bonds and functional groups—the primary amine and the internal alkene—as prime targets for disconnection.

Disconnection Approaches Targeting the Amine and Alkene Moieties

The primary amine and the C5-C6 double bond are the most logical sites for retrosynthetic disconnection.

Amine Disconnection: A primary disconnection involves the C1-N bond. This leads to two main synthetic strategies:

Nucleophilic Substitution: This approach identifies a 7-methyloct-5-en-1-yl halide or sulfonate as the precursor, which can be reacted with an ammonia equivalent (e.g., sodium azide followed by reduction, or Gabriel synthesis).

Reductive Amination: This strategy disconnects the C1-N bond to reveal 7-methyloct-5-en-1-al as a key intermediate. The aldehyde can then be condensed with ammonia in the presence of a reducing agent to form the target amine.

Alkene Disconnection: Disconnecting the C5=C6 double bond suggests powerful olefination reactions.

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: This approach disconnects the molecule into a C5 aldehyde (pentanal derivative with a protected amine) and a C3 phosphorus ylide or phosphonate ester. The stereochemistry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.

Cross-Coupling Reactions: A disconnection across the alkene can also suggest a transition-metal-catalyzed cross-coupling reaction, for instance, between a vinyl halide and an organometallic reagent.

These disconnections provide a roadmap for assembling the molecule, with each path offering distinct advantages in terms of starting material availability and stereochemical control.

Stereochemical Control in Precursor Synthesis for this compound

The presence of a stereocenter at the C7 position necessitates careful planning for stereochemical control. This can be achieved through several methods:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the required stereocenter. For instance, (R)- or (S)-citronellal could be a potential starting point, although significant functional group manipulations would be required.

Asymmetric Catalysis: Introducing the stereocenter through a catalytic asymmetric reaction. A key strategy would be the asymmetric reduction of a ketone precursor, 7-methyloct-5-en-2-one, using chiral catalysts like those based on Noyori's ruthenium-BINAP systems.

Substrate-Controlled Synthesis: If a chiral center is already present in a precursor, it can direct the stereochemical outcome of subsequent reactions.

Modern Catalytic Approaches in this compound Synthesis

Modern catalysis offers a suite of powerful tools for the efficient and selective synthesis of complex molecules like this compound. These methods provide access to key bond formations and stereochemical control that are often challenging with classical methods.

Cross-Coupling Reactions for Alkene and Alkane Chain Formation

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable for constructing the carbon skeleton. researchgate.netorganic-chemistry.org For instance, a Suzuki or Negishi coupling could be employed to form the C4-C5 or C6-C7 bonds, offering a modular approach to the molecule's backbone.

Coupling ReactionCatalyst/LigandReactant AReactant BTypical Yield
Suzuki CouplingPd(PPh₃)₄1-bromo-2-methylpropene4-pentenylboronic acid85-95%
Negishi CouplingPdCl₂(dppf)1-iodo-4-aminobutane (protected)(3-methylbut-2-en-1-yl)zinc chloride80-90%
Heck ReactionPd(OAc)₂/P(o-tol)₃5-amino-1-pentene (protected)1-iodo-2-methylpropene75-85%

This table presents plausible, representative data for analogous cross-coupling reactions.

These reactions are valued for their high functional group tolerance and generally mild conditions, allowing for the assembly of complex fragments late in the synthesis.

Asymmetric Hydrogenation and Hydroamination for Stereoselective Synthesis

Asymmetric hydrogenation and hydroamination are premier methods for the enantioselective synthesis of chiral amines. nih.govacs.orgacs.org

Asymmetric Hydrogenation: This is one of the most efficient methods for setting a stereocenter. core.ac.uk A common strategy involves the hydrogenation of a prochiral imine, enamine, or other unsaturated nitrogen-containing substrate using a chiral transition-metal catalyst. nih.govacs.orgresearchgate.net For this compound, a precursor imine could be synthesized and then reduced with high enantioselectivity.

Asymmetric Hydroamination: This involves the direct addition of an N-H bond across a double bond. nih.govnih.gov While challenging, particularly for unactivated alkenes, significant progress has been made. nih.gov Recent developments in photoenzymatic catalysis also offer promising routes for asymmetric hydroamination. acs.orgcabbi.bioillinois.edu A potential strategy could involve the intramolecular hydroamination of a precursor diene-amine, followed by ring-opening.

MethodCatalyst SystemSubstrate TypeEnantiomeric Excess (ee)
Asymmetric Hydrogenation[Rh(COD)(DuPhos)]BF₄N-Aryl Imine>99%
Asymmetric HydrogenationRu(OAc)₂(Tol-BINAP)β-Enamido Ester95-99%
Asymmetric HydroaminationCu-DTBM-SEGPHOSInternal Olefin90-98%
Photoenzymatic HydroaminationFlavin-dependent Ene-reductaseAlkene + Hydroxylamineup to 99%

This table contains representative data from literature on similar transformations. nih.govacs.orgnih.gov

These catalytic methods are highly atom-economical and provide direct access to the desired enantiomerically enriched amine. acs.org

Green Chemistry Principles in the Derivatization of Amines

While the primary focus is on the synthesis of the target molecule, the principles of green chemistry guide the development of more sustainable processes, including subsequent derivatization steps. researchgate.netyoutube.com Derivatization is often necessary for analysis or to modify the amine for further use. nih.gov

Green approaches to amine derivatization focus on several key areas:

Use of Greener Reagents: Replacing hazardous derivatizing agents (e.g., dansyl chloride, dabsyl chloride) with safer alternatives. nih.gov Enzymatic derivatizations, for instance, can be performed in aqueous media under mild conditions. researchgate.net

Alternative Solvents: Minimizing the use of volatile organic compounds (VOCs) by employing water, supercritical fluids, or bio-derived solvents. researchgate.net

Energy Efficiency: Utilizing energy sources like microwaves or ultrasound can accelerate reactions, reducing reaction times and energy consumption. researchgate.net

Atom Economy: Designing derivatization reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Traditional ReagentGreen AlternativeSolventKey Advantage
Dansyl Chlorideo-Phthalaldehyde (OPA)Acetonitrile/WaterOPA is a fluorogenic reagent, often used in aqueous systems. nih.gov
Acyl HalidesEnzymes (e.g., Lipases)Aqueous BufferHigh selectivity, mild conditions, biodegradable catalyst. researchgate.net
ChloroformatesDialkyl CarbonatesSolvent-free or Green SolventLower toxicity and better atom economy.

Adopting these principles not only reduces the environmental impact of the chemical processes but also can lead to safer and more efficient laboratory practices. youtube.com

Functional Group Interconversion Routes to this compound

The introduction of the primary amine functionality is a crucial step in the synthesis of this compound. This is typically achieved through the reduction of nitrogen-containing functional groups like nitriles and amides, which are often more stable and easier to handle than the corresponding amine.

The conversion of nitriles and amides to primary amines is a fundamental transformation in organic synthesis. For a precursor such as 7-methyloct-5-enenitrile or 7-methyloct-5-enamide, several reducing agents can be employed.

Nitrile Reduction: The reduction of a nitrile is a common method for synthesizing primary amines, offering the advantage of adding a carbon atom to the molecular skeleton in the process of its formation. science-revision.co.uk A powerful reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄), which readily reduces nitriles to primary amines in high yield. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine. libretexts.org Another effective method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. science-revision.co.uk This method is often considered "greener" as it avoids the use of stoichiometric metal hydrides.

Interactive Data Table: Common Reducing Agents for Nitrile and Amide Reduction
Precursor Functional GroupReducing AgentTypical ConditionsProduct
NitrileLithium aluminum hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workupPrimary Amine
NitrileHydrogen (H₂) with Ni, Pd, or Pt catalystHigh pressure and temperaturePrimary Amine
AmideLithium aluminum hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workupAmine

The C5=C6 double bond in this compound can be strategically installed using olefination reactions, most notably the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or a phosphonate carbanion) with a carbonyl compound (an aldehyde or a ketone). organic-chemistry.orgmasterorganicchemistry.com

In a plausible synthetic route to this compound, a Wittig or HWE reaction could be employed to couple a C5 fragment containing the future amine group (or a precursor) with a C3 fragment. For instance, a phosphonium ylide derived from a 5-halopentylamine precursor could react with 2-butanone. Alternatively, a phosphonate carbanion could be generated from a suitable phosphonate ester.

The stereochemical outcome of the olefination is a critical consideration. The Wittig reaction's stereoselectivity is influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) tend to produce (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, generally provides excellent selectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com The choice of reaction and conditions would therefore be crucial in controlling the geometry of the double bond in the final product.

Interactive Data Table: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
ReactionPhosphorus ReagentCarbonyl PartnerTypical Product StereochemistryKey Advantages
Wittig ReactionPhosphonium ylideAldehyde or Ketone(Z) for unstabilized ylides, (E) for stabilized ylidesWide applicability
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionAldehyde or KetonePredominantly (E)Excellent (E)-selectivity, water-soluble byproduct

The methyl group at the C7 position of this compound introduces a stereocenter. Achieving a specific stereoisomer requires a stereocontrolled synthetic approach. One common strategy involves the use of chiral auxiliaries or catalysts. For instance, an asymmetric alkylation of a suitable precursor could be employed. Alternatively, a chiral starting material that already contains the desired stereocenter could be utilized.

Another approach involves the stereoselective reduction of a ketone precursor. If the synthesis proceeds through a 7-keto-oct-5-en-1-amine intermediate, its reduction to the corresponding alcohol with a chiral reducing agent could set the stereochemistry at C7. The resulting alcohol could then be deoxygenated to afford the target methyl group.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

The synthesis of a molecule with multiple functional groups and stereocenters like this compound necessitates careful control over selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, this would be important, for example, during the reduction step. The chosen reducing agent should selectively reduce the nitrile or amide group without affecting the carbon-carbon double bond.

Regioselectivity is the preference for bond formation at one position over another. In the context of the Wittig or HWE reaction, this would involve the specific reaction at the desired carbonyl group if the starting materials contain multiple carbonyl functionalities.

Stereoselectivity is the preferential formation of one stereoisomer over another. As discussed, this is crucial for controlling the geometry of the C5=C6 double bond (E/Z isomerism) and the stereochemistry of the methyl group at C7 (R/S isomerism). The choice of reagents and reaction conditions in the olefination and methyl group introduction steps would be paramount in achieving the desired stereochemical outcome.

Scale-Up Considerations and Process Intensification in this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. acs.org In the context of this compound synthesis, this could involve the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.org For instance, the reduction of the nitrile or amide precursor, which can be exothermic, could be performed more safely and efficiently in a flow reactor. Similarly, a multi-step synthesis could potentially be streamlined by integrating several reaction and purification steps into a continuous process, reducing manual handling and processing time. The scalability of flow chemistry is often more straightforward than batch processes; to increase production, the system can be run for longer periods or multiple reactors can be operated in parallel.

Chemical Reactivity and Mechanistic Studies of 7 Methyloct 5 En 1 Amine Transformations

Reactivity Profile of the Primary Amine Group in 7-Methyloct-5-en-1-amine

The terminal primary amine group (-NH2) is a potent nucleophile and a weak base, making it susceptible to reaction with a wide variety of electrophiles. Its reactivity is central to the synthesis of numerous derivatives.

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions to form amides. This class of reaction is fundamental in organic synthesis. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (such as an acyl chloride, anhydride, or ester), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group yields the stable amide product.

Amidation can be achieved by coupling the amine with carboxylic acids using activating agents or by reacting it directly with more reactive acyl derivatives. For instance, the direct coupling of amines with carboxylate salts can be accomplished using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). semanticscholar.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Building upon its reactivity in acylation, this compound serves as a scaffold for the synthesis of various important derivatives.

Amides: As previously discussed, amides are readily formed. The reaction with acetyl chloride in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct is a classic example.

Carbamates: These derivatives are typically synthesized by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc₂O). The reaction involves the nucleophilic attack of the amine on the carbonyl group, leading to the displacement of a leaving group (chloride or tert-butoxide, respectively). Carbamates, such as the Boc-protected amine, are crucial intermediates in peptide synthesis and other organic transformations. organic-chemistry.orgnih.gov A variety of methods exist for carbamate (B1207046) synthesis, including three-component couplings of amines, CO₂, and alkyl halides. nih.gov

Sulfonamides: The reaction of a primary amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of aqueous base forms a sulfonamide. msu.edu This specific reaction forms the basis of the Hinsberg test, used to distinguish between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic at the nitrogen and thus soluble in the basic reaction medium. msu.edu

Table 2: Derivatization Reactions of the Amine Group

The reaction of this compound with aldehydes or ketones under mildly acidic conditions (typically pH 4-5) leads to the formation of an imine, also known as a Schiff base. youtube.com The mechanism involves the initial nucleophilic addition of the primary amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate results in the formation of a carbon-nitrogen double bond (C=N). youtube.com This reaction is reversible and can be shifted towards the product by removing water.

It is important to note that enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. masterorganicchemistry.com The mechanism proceeds through an iminium ion intermediate, which is then deprotonated at an adjacent carbon to yield the enamine. Since this compound is a primary amine, it will form an imine. youtube.com

Chemical Transformations Involving the Alkene Moiety of this compound

The C5-C6 double bond in this compound is an electron-rich center, making it reactive towards electrophiles. This allows for a variety of addition and cycloaddition reactions.

Electrophilic addition is a characteristic reaction of alkenes. An electrophile adds to the double bond, breaking the pi (π) bond and forming a carbocation intermediate (or a bridged intermediate), which is then attacked by a nucleophile.

Halogenation: The addition of elemental halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by a halide ion results in the anti-addition of the two halogen atoms, yielding a dihaloalkane. For this compound, this would result in the formation of 5,6-dibromo-7-methyloctan-1-amine.

Hydroboration-Oxidation: This two-step process is a powerful method for the anti-Markovnikov hydration of alkenes. In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom adding to the less substituted carbon (C6) and the hydrogen adding to the more substituted carbon (C5). This occurs in a syn-fashion. The subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol. beilstein-journals.org This reaction on this compound would produce 7-methyloctane-1,6-diol.

Table 3: Electrophilic Addition Reactions of the Alkene Moiety

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The alkene moiety in this compound can function as a dienophile. Its reactivity would be influenced by the steric hindrance around the double bond and the electronic nature of the substituents. In a hypothetical reaction with a simple diene like 1,3-butadiene, the alkene would react to form a six-membered ring, resulting in a cyclohexene (B86901) derivative. The reaction is typically concerted and stereospecific.

Table of Mentioned Compounds

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To generate the requested article, specific studies on "this compound" pertaining to the outlined topics would be required. Without such foundational research, any attempt to create the article would be speculative and would not adhere to the principles of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Methyloct 5 En 1 Amine

High-Resolution Mass Spectrometry for Isomeric and Structural Elucidation of 7-Methyloct-5-en-1-amine and its Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula and differentiation from isobaric interferences.

For this compound (C9H19N), the expected monoisotopic mass would be determined with high precision, confirming its elemental composition. The fragmentation patterns observed in the mass spectrum, typically generated through techniques like electron ionization (EI) or electrospray ionization (ESI), offer significant structural insights. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. youtube.comyoutube.com This process would be expected to be a dominant fragmentation route for this compound, leading to the formation of a stable iminium ion.

The presence of nitrogen in the molecule is often indicated by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. youtube.com The fragmentation of this compound would also likely involve cleavage at the allylic position due to the stability of the resulting allylic carbocation. Analysis of the m/z values of these fragments allows for the reconstruction of the molecule's carbon skeleton and the position of the methyl group and the double bond.

Derivatization of the primary amine group, for instance with reagents like pentafluorobenzoyl chloride, can be employed to improve chromatographic separation and provide more predictable fragmentation patterns in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C9H19N
Monoisotopic Mass 141.1517 u
Major Fragmentation Pathways Alpha-cleavage, Allylic cleavage
Characteristic Fragment Ion (Alpha-cleavage) m/z = 30 (CH2=NH2+)

Multidimensional Nuclear Magnetic Resonance Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and connectivity of this compound. Multidimensional NMR experiments are particularly crucial for assigning the signals of the numerous protons and carbons in this molecule.

Two-dimensional (2D) NMR techniques are essential for establishing the bonding framework of this compound.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, this would allow for the tracing of the entire carbon chain, from the protons on the carbon adjacent to the amine group (C1) to the methyl protons at the C7 position. The couplings between the olefinic protons on C5 and C6 and their neighboring protons would be clearly visible, confirming the position of the double bond.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides an unambiguous assignment of the chemical shifts for each carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 2.7 - 2.940 - 45
C2 1.4 - 1.630 - 35
C3 1.3 - 1.525 - 30
C4 2.0 - 2.230 - 35
C5 5.3 - 5.5125 - 130
C6 5.4 - 5.6130 - 135
C7 2.2 - 2.430 - 35
C8 0.9 - 1.020 - 25
NH₂ 1.0 - 2.0 (broad)-

Since this compound is a chiral molecule, advanced NMR methods are required to determine its stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the through-space proximity of protons, which can help in determining the relative stereochemistry and preferred conformation of the molecule.

Chiral Derivatizing Agents (CDAs): The use of chiral derivatizing agents, such as Mosher's acid or its analogues, is a common method for determining the enantiomeric purity and absolute configuration of chiral amines. frontiersin.org The reaction of the amine with a CDA forms a pair of diastereomers that will exhibit distinct NMR signals, particularly for protons near the chiral center. The difference in the chemical shifts of these signals can be used to assign the absolute configuration. researchgate.netacs.orgdoi.org

Chiral Shift Reagents: Chiral lanthanide shift reagents can also be used to induce chemical shift differences between the signals of the two enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess.

While less common for a simple amine, solid-state NMR could be employed if this compound or its derivatives can be prepared in a crystalline form. This technique can provide information about the molecular packing, intermolecular interactions, and the presence of different polymorphs in the solid state.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be sensitive to its conformation. These two techniques are often complementary. epequip.com

In the FT-IR spectrum of this compound, the characteristic N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹, often appearing as a pair of bands. scienceacademique.comglobalresearchonline.net The C-H stretching vibrations of the aliphatic and olefinic parts of the molecule would appear just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. The C=C stretching vibration of the double bond would give rise to a band in the 1640-1680 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range. globalresearchonline.net

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For instance, the C=C stretching vibration is often stronger and more easily observed in the Raman spectrum compared to the FT-IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300 - 3500 (medium)3300 - 3500 (weak)
C-H Stretch (alkene) 3010 - 3095 (medium)3010 - 3095 (strong)
C-H Stretch (alkane) 2850 - 2960 (strong)2850 - 2960 (strong)
C=C Stretch 1640 - 1680 (weak to medium)1640 - 1680 (strong)
N-H Bend (amine) 1590 - 1650 (medium)1590 - 1650 (weak)
C-N Stretch 1000 - 1250 (medium)1000 - 1250 (weak)

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

A non-racemic sample of this compound would be expected to show a CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are characteristic of a particular enantiomer. The CD spectrum can be used to determine the enantiomeric excess of a sample by comparing its signal intensity to that of an enantiomerically pure standard.

The absolute configuration can often be determined by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or by applying empirical rules. researchgate.net The combination of CD spectroscopy with other techniques, such as fluorescence, can be a powerful tool for high-throughput screening of chiral amines to determine both yield and enantiomeric excess in asymmetric synthesis. nih.gov

X-ray Crystallography of this compound Salts and Crystalline Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and absolute stereochemistry. wikipedia.org However, obtaining single crystals of sufficient quality from a liquid, low-melting, or non-crystalline compound like this compound can be challenging. A common and effective strategy to overcome this is the formation of a crystalline salt or derivative. caltech.edu

For a primary amine such as this compound, salt formation with a variety of chiral or achiral acids can induce crystallization. The introduction of ionic character and the potential for strong hydrogen bonding interactions significantly increases the likelihood of forming a well-ordered crystal lattice suitable for X-ray diffraction analysis. acs.org The choice of the acid is crucial and often determined empirically. Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid for chiral resolution and crystallographic analysis. libretexts.orgwikipedia.org

The resulting crystal structure would reveal key structural parameters, including bond lengths, bond angles, and torsion angles. For a salt of this compound, the analysis would also detail the hydrogen-bonding network between the ammonium cation and the carboxylate anion of the acid. acs.org In cases where a chiral resolving agent is used, X-ray crystallography can be used to determine the absolute configuration of the amine. nih.gov

Hypothetical Crystallographic Data for a Salt of this compound

Below is a table representing hypothetical crystallographic data that could be obtained for a salt of this compound, such as the tartrate salt. This data is illustrative of what a crystallographic experiment would yield.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.931
b (Å)10.970
c (Å)14.797
α (°)90
β (°)98.62
γ (°)90
Volume (ų)900.1
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.573
R-factor0.045

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Advanced Chromatographic Methods for Purity Assessment and Enantiomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer powerful solutions.

Purity Assessment

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for determining the purity of volatile amines. vt.edulabrulez.com Due to the basic nature of amines, which can lead to peak tailing and poor reproducibility on standard GC columns, deactivation of the column with a base or the use of specialized amine-specific columns is often necessary. labrulez.com Derivatization of the primary amine to a less polar derivative, such as a trifluoroacetamide, can also improve chromatographic performance. nih.gov The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com

Enantiomer Separation

The separation of the enantiomers of this compound is crucial for its characterization and potential applications. This is typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for enantioseparation. mdpi.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are often highly effective. yakhak.org Other successful CSPs for amines include those based on cyclodextrins and crown ethers. researchgate.netspringernature.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation. yakhak.org

Gas Chromatography (GC): Chiral GC can also be employed for the enantiomeric separation of volatile amines. This requires a chiral stationary phase, such as one based on cyclodextrin derivatives or chiral amino acid derivatives. nih.gov Similar to purity analysis by GC, derivatization of the amine can be beneficial. Reaction with a chiral derivatizing agent can form diastereomers that are separable on a non-chiral column, though direct separation on a chiral column is often preferred.

Illustrative Chromatographic Conditions for Enantiomer Separation

The following table provides hypothetical HPLC conditions for the enantiomeric separation of a chiral amine like this compound.

ParameterCondition
HPLC System
ColumnChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected Result
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Resolution (Rs)> 1.5

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Theoretical and Computational Studies of 7 Methyloct 5 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding in 7-Methyloct-5-en-1-amine

This area of study would typically involve using methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electron distribution, molecular orbital energies (such as the HOMO and LUMO), and the nature of its chemical bonds. This information is crucial for understanding its reactivity and electronic properties. However, no specific studies detailing the electronic structure of this compound have been published.

Conformational Analysis of this compound via Molecular Mechanics and DFT Methods

Due to its flexible aliphatic chain, this compound can exist in numerous spatial arrangements or conformations. A conformational analysis would identify the most stable, low-energy structures. This is typically achieved using faster molecular mechanics (MM) methods to scan the potential energy surface, followed by more accurate DFT calculations to refine the geometries and energies of the most stable conformers. Research on other flexible molecules demonstrates the utility of this approach, but data specific to this compound is absent from the literature.

Reaction Pathway Modeling and Transition State Analysis for this compound Syntheses and Transformations

Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions. For the synthesis or transformation of this compound, this would involve locating the transition state structures for each step and calculating the activation energies. This analysis helps in understanding reaction kinetics and optimizing experimental conditions. At present, no such mechanistic studies for reactions involving this specific amine have been computationally modeled and published.

Prediction and Validation of Spectroscopic Properties of this compound (NMR, IR, MS)

Theoretical calculations are frequently used to predict spectroscopic data, which serves as a powerful tool for experimental validation. By calculating properties such as NMR chemical shifts, vibrational frequencies (IR), and mass-to-charge ratios of fragmentation patterns (MS), researchers can compare theoretical spectra to experimental ones to confirm a molecule's structure. While databases may contain experimental spectra for related compounds, validated computational predictions for this compound are not available.

Molecular Dynamics Simulations of this compound in Solution and Interfacial Environments

Molecular dynamics (MD) simulations could predict how this compound behaves over time in different environments, such as in a solvent or at an interface. These simulations provide insights into its solvation, diffusion, and interactions with other molecules. This level of detailed dynamic study has not been undertaken or published for this compound.

Applications of 7 Methyloct 5 En 1 Amine As a Versatile Synthetic Intermediate and Building Block

Utilization of 7-Methyloct-5-en-1-amine in the Preparation of Advanced Organic MaterialsThis section aimed to explore the potential of this compound as a monomer or precursor in the development of novel organic materials. The investigation was planned to cover its use in creating functional polymers and copolymers, where its amine group could be leveraged for further chemical modifications or to impart specific properties to the resulting polymer. Additionally, its role in surface modification and coating applications was to be examined, focusing on how its molecular structure could be used to alter the surface properties of various substrates. A further area of inquiry was its potential as a component in stimuli-responsive materials, where the amine functionality could act as a trigger for changes in material properties in response to external stimuli such as pH or temperature. Unfortunately, specific research detailing the use of this compound in these material science applications is not present in the available scientific literature.

While general methodologies exist for the synthesis of natural products and the development of advanced materials using various amine-containing compounds, the specific contributions and applications of this compound remain undocumented in peer-reviewed journals, patents, and chemical databases. The absence of this foundational data makes it impossible to provide a detailed and scientifically accurate account as requested.

Further research and publication in the field of synthetic organic chemistry and material science are required to elucidate the potential roles of this compound as a versatile synthetic intermediate and building block. Until such studies become available, a comprehensive article on its specific applications remains an endeavor for future scientific exploration.

Development of Chiral Ligands and Organocatalysts Derived from this compound

There is no available information on the synthesis or application of chiral ligands or organocatalysts derived from this compound.

Scaffold Engineering and Diversity-Oriented Synthesis Using this compound

No published studies could be found that utilize this compound in scaffold engineering or as a component in diversity-oriented synthesis libraries.

Biochemical and Environmental Transformations of 7 Methyloct 5 En 1 Amine Non Human Context

Abiotic and Biotic Environmental Degradation Mechanisms of 7-Methyloct-5-en-1-amine

Hydrolysis and Photolysis Pathways in Aquatic and Atmospheric Systems

Specific data on the hydrolysis and photolysis of this compound is not available. General studies on the photochemistry and atmospheric degradation of aliphatic amines indicate that they can be susceptible to reactions with OH radicals and photolysis, but these findings are not specific to the structure of this compound. researchgate.netnilu.com Similarly, while the hydrolysis of Schiff bases derived from aliphatic amines is well-documented, this does not directly describe the hydrolysis of the target compound itself under typical environmental conditions. acs.orglibretexts.orgresearchgate.net

Microbial Biodegradation and Mineralization Routes in Soil and Water

There are no published studies on the microbial biodegradation or mineralization of this compound in soil or water environments. While the microbial degradation of various other amines, including simple aliphatic and aromatic amines, has been investigated, this research does not extend to this compound. nih.govnih.govmdpi.comresearchgate.netnih.gov General principles of bioremediation by fungi and bacteria for other pollutants exist but cannot be specifically applied without experimental data. researchgate.net

Environmental Fate Modeling and Persistence Assessment

An assessment of the environmental fate, persistence, or bioaccumulation potential for this compound cannot be performed due to the absence of empirical data. Environmental fate models rely on known chemical properties and degradation rates, which are currently unavailable for this compound. researchgate.netresearchgate.netup.pt Studies on other amines used in industrial processes, such as those for CO2 capture, highlight the importance of understanding their environmental fate, but this work has not included this compound. researchgate.netclimit.noieaghg.org

Conclusion and Future Perspectives in 7 Methyloct 5 En 1 Amine Research

Synthesis and Transformation: Challenges and Opportunities for 7-Methyloct-5-en-1-amine

The synthesis of structurally defined chiral amines like this compound presents a significant synthetic challenge. The molecule possesses a stereocenter at the C7 position and a Z-configured double bond, requiring precise control over both stereoselectivity and regioselectivity.

Challenges:

Stereocontrol: Achieving high enantiomeric excess for the amine group and controlling the diastereoselectivity in relation to the methyl-substituted stereocenter is a primary hurdle. Traditional synthetic methods often result in racemic or diastereomeric mixtures, necessitating difficult and costly resolution steps.

Reagent Cost and Availability: The reagents and catalysts required for stereoselective synthesis can be expensive and may not be readily available, posing a barrier to large-scale production. researchgate.net

Opportunities:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, offers a promising avenue for the direct and enantioselective synthesis of this compound. Asymmetric reduction of a corresponding prochiral ketimine would be a direct and atom-economical approach.

Biocatalysis: The use of enzymes, such as amine dehydrogenases or transaminases, could provide a highly selective and environmentally friendly route to the desired chiral amine. These biocatalytic methods often operate under mild conditions and can exhibit exquisite stereocontrol.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

The transformation of this compound into more complex derivatives also presents a fertile ground for research. The presence of the primary amine and the alkene functionality allows for a variety of chemical modifications.

Functional GroupPotential TransformationsResulting Compound Class
Primary AmineAcylation, Alkylation, Reductive Amination, DiazotizationAmides, Secondary/Tertiary Amines, Alcohols, etc.
AlkeneEpoxidation, Dihydroxylation, Ozonolysis, HydrogenationEpoxides, Diols, Aldehydes/Ketones, Saturated Amines

Emerging Applications of this compound in Interdisciplinary Research

While specific applications for this compound are not yet established in the literature, its structural motifs suggest potential utility in several interdisciplinary fields.

Medicinal Chemistry: Chiral amines are fundamental building blocks for a vast array of pharmaceuticals. The unique substitution pattern of this compound could be explored for the synthesis of novel bioactive compounds. Its incorporation into larger molecules could influence their pharmacological properties, such as binding affinity and metabolic stability.

Agrochemicals: Many modern pesticides and herbicides contain chiral amine moieties. The specific stereochemistry of this compound could lead to the development of more potent and selective agrochemicals with potentially reduced environmental impact.

Materials Science: Amines are widely used as curing agents for epoxy resins, as monomers for polyamides, and as functional groups for modifying surfaces. The long alkyl chain and the reactive functionalities of this compound could be leveraged to create new polymers or surface coatings with tailored properties.

Unexplored Research Directions for the Advancement of this compound Chemistry

The novelty of this compound means that many avenues of its chemistry remain unexplored. Future research could focus on several key areas to unlock its full potential.

Development of a Scalable and Stereoselective Synthesis: A primary focus should be on establishing a robust and efficient synthetic route that provides access to enantiomerically pure this compound. This would be the gateway to a thorough investigation of its properties and applications.

Investigation of its Coordination Chemistry: The primary amine can act as a ligand for various metal ions. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional metal-organic frameworks (MOFs).

Computational Studies: Theoretical calculations could be employed to predict the physicochemical properties of this compound and its derivatives. These in silico studies could guide synthetic efforts and help to identify potential applications. For instance, understanding its conformational preferences and electronic properties could provide insights into its potential biological activity.

Derivatization and Library Synthesis: The creation of a diverse library of compounds derived from this compound would be a valuable resource for screening in various biological and material science assays. This would accelerate the discovery of potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.